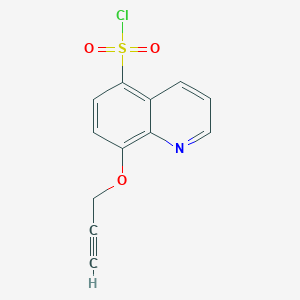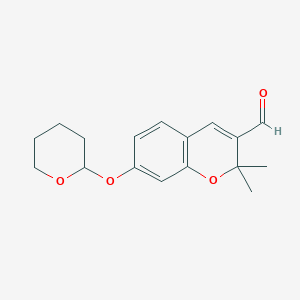
3-(1H-Benzimidazol-2-yl)propane-1-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1H-Benzimidazol-2-yl)propane-1-thiol: is an organic compound that belongs to the class of benzimidazole derivatives Benzimidazole is a heterocyclic aromatic organic compound, which is a fusion of benzene and imidazole The compound this compound is characterized by the presence of a thiol group (-SH) attached to a propane chain, which is further connected to the benzimidazole ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-Benzimidazol-2-yl)propane-1-thiol typically involves the reaction of benzimidazole derivatives with appropriate thiolating agents. One common method includes the reaction of 1H-benzimidazole-2-thiol with 1,3-dibromopropane under basic conditions to yield the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.
化学反应分析
Types of Reactions:
Oxidation: The thiol group in 3-(1H-Benzimidazol-2-yl)propane-1-thiol can undergo oxidation to form disulfides. This reaction is typically carried out using oxidizing agents such as hydrogen peroxide (H2O2) or iodine (I2).
Reduction: The compound can be reduced to form the corresponding thiolate anion using reducing agents like sodium borohydride (NaBH4).
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, where the hydrogen atoms on the aromatic ring are replaced by other substituents. Common reagents for these reactions include halogens (e.g., bromine) and nitrating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), iodine (I2)
Reduction: Sodium borohydride (NaBH4)
Substitution: Bromine (Br2), nitric acid (HNO3)
Major Products Formed:
Oxidation: Disulfides
Reduction: Thiolate anion
Substitution: Halogenated or nitrated benzimidazole derivatives
科学研究应用
Chemistry: 3-(1H-Benzimidazol-2-yl)propane-1-thiol is used as a ligand in coordination chemistry due to its ability to form stable complexes with transition metals.
Biology: In biological research, benzimidazole derivatives are known for their antimicrobial and antiparasitic activities. The thiol group in this compound enhances its ability to interact with biological molecules, making it a potential candidate for drug development .
Medicine: The compound is investigated for its potential use in medicinal chemistry, particularly as an anticancer agent. Benzimidazole derivatives have shown promise in inhibiting certain enzymes and pathways involved in cancer cell proliferation .
Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties .
作用机制
The mechanism of action of 3-(1H-Benzimidazol-2-yl)propane-1-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. This compound can also interact with metal ions, forming stable complexes that can disrupt metal-dependent biological processes . Additionally, the benzimidazole ring can intercalate with DNA, interfering with DNA replication and transcription .
相似化合物的比较
- 3-(1H-Benzimidazol-2-yl)propanoic acid
- 3-(1H-Benzimidazol-2-yl)-1H-indazole
- 1,3-bis(1H-benzimidazol-2-yl)propane
Comparison: 3-(1H-Benzimidazol-2-yl)propane-1-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity compared to its analogs. For instance, 3-(1H-Benzimidazol-2-yl)propanoic acid lacks the thiol group and thus does not participate in thiol-specific reactions such as disulfide formation. Similarly, 3-(1H-Benzimidazol-2-yl)-1H-indazole has a different ring structure, which affects its binding properties and biological activity .
属性
CAS 编号 |
29982-03-4 |
|---|---|
分子式 |
C10H12N2S |
分子量 |
192.28 g/mol |
IUPAC 名称 |
3-(1H-benzimidazol-2-yl)propane-1-thiol |
InChI |
InChI=1S/C10H12N2S/c13-7-3-6-10-11-8-4-1-2-5-9(8)12-10/h1-2,4-5,13H,3,6-7H2,(H,11,12) |
InChI 键 |
SNNLTRLHBHHUPZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)NC(=N2)CCCS |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-7-(trifluoromethyl)quinolin-4-amine](/img/structure/B12834799.png)

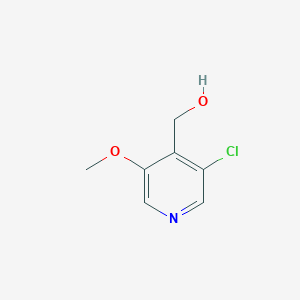
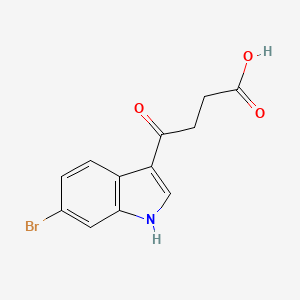

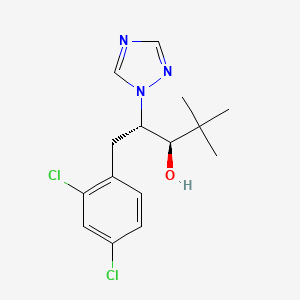

![7-Chloro-3a-(trifluoromethyl)-3,3a-dihydrobenzo[d]pyrrolo[2,1-b]oxazol-1(2H)-one](/img/structure/B12834851.png)


![Ammonium Bis[PerfluoroDecylEthyl]Phosphate](/img/structure/B12834870.png)

